O-Allyl-L-threonine (frequently procured as Fmoc-Thr(Allyl)-OH for solid-phase synthesis, CAS 1945973-89-6) is an orthogonally protected unnatural amino acid building block essential for advanced peptide manufacturing [1]. Featuring an allyl ether on the β-hydroxyl group, it provides a highly stable, non-acid-labile functional handle that remains intact during standard Fmoc/tBu or Boc/Bzl cleavage protocols. For procurement and process chemistry, its primary value lies in enabling late-stage, site-specific modifications—such as selective phosphorylation, glycosylation, or hydrocarbon stapling—via transition metal-catalyzed deprotection or olefin metathesis [2]. Its robust compatibility with mainstream automated peptide synthesizers makes it a critical precursor for complex, multi-cyclic, or heavily post-translationally modified peptide therapeutics.
Substituting O-Allyl-L-threonine with standard Fmoc-Thr(tBu)-OH or Fmoc-Ser(Allyl)-OH introduces severe process limitations in complex peptide manufacturing. Standard tBu-protected threonine is globally deprotected under highly acidic conditions (e.g., TFA), completely stripping the capability for site-specific, orthogonal unmasking required for selective late-stage functionalization . While O-Allyl-L-serine offers similar orthogonal deprotection via Palladium catalysis, it lacks the critical β-methyl group of threonine. In ring-closing metathesis (RCM) applications for peptide stapling, this missing steric bulk drastically reduces reaction stereoselectivity, leading to poor Z-isomer yields and difficult downstream purification [1]. Consequently, generic substitution compromises both synthetic control and final product yield in advanced structural modifications.
In the synthesis of (i, i+1)-stapled α-helical peptides via ring-closing metathesis (RCM), the choice of the olefin-tethered amino acid profoundly impacts the stereochemical outcome. When utilizing O-Allyl-L-threonine as the i+1 residue, the RCM reaction exhibits exceptional Z-selectivity, achieving an E/Z ratio of 1:>20 [1]. In contrast, substituting with less sterically hindered analogs, such as O-Allyl-L-serine or O-Allyl-L-tyrosine derivatives, results in significantly lower yields (e.g., ~21-23%) and poor stereocontrol [1]. The β-methyl group of the threonine derivative is critical for directing the transition state, making O-Allyl-L-threonine the superior choice for high-yield, Z-selective macrocyclization.
| Evidence Dimension | RCM Stereoselectivity (E/Z Ratio) and Yield |
| Target Compound Data | E/Z ratio of 1:>20 (highly Z-selective) |
| Comparator Or Baseline | O-Allyl-L-serine / O-Allyl-L-tyrosine derivatives (Low selectivity, ~21-23% yield) |
| Quantified Difference | Near-exclusive Z-isomer formation vs. non-selective, low-yield mixtures |
| Conditions | Ring-closing metathesis of dipeptides using Ru-catalysts for i, i+1 stapling |
High Z-selectivity minimizes the formation of unwanted diastereomers, drastically simplifying purification and improving the overall yield of the target stapled peptide.
For the synthesis of multiply modified peptides (e.g., specific phosphopeptides or glycopeptides), O-Allyl-L-threonine provides a strictly orthogonal deprotection pathway compared to standard tBu or Trt ethers. The allyl group is completely stable to the repeated piperidine treatments used in Fmoc removal and the concentrated trifluoroacetic acid (TFA) used for global deprotection . It can only be selectively cleaved using mild Palladium(0) catalysis (e.g., Pd(PPh3)4 / phenylsilane), allowing the specific unmasking of the threonine hydroxyl group on-resin. This enables targeted phosphitylation or glycosylation at a single predefined site without cross-reacting with other unprotected residues, a process impossible with standard Fmoc-Thr(tBu)-OH .
| Evidence Dimension | Deprotection Orthogonality |
| Target Compound Data | 100% stable to TFA and Piperidine; selectively cleaved by Pd(0) |
| Comparator Or Baseline | Fmoc-Thr(tBu)-OH (Cleaved by TFA, non-orthogonal to global deprotection) |
| Quantified Difference | Enables independent on-resin unmasking of the target hydroxyl group |
| Conditions | Standard Fmoc-SPPS followed by on-resin targeted modification |
Procuring the allyl-protected variant is mandatory for synthesizing peptides requiring site-specific modifications that cannot survive global TFA cleavage.
Beyond deprotection, the intact allyl ether of O-Allyl-L-threonine serves as an active handle for late-stage functionalization via olefin cross-metathesis or thiol-ene click chemistry [1]. Compared to saturated aliphatic side chains (e.g., standard threonine or valine), the terminal alkene provides a bioorthogonal reactive site that can be conjugated with various functional tags, PEGylating agents, or fluorophores post-synthetically. The ether linkage maintains a favorable spacer length and flexibility compared to C-linked allylglycine, ensuring high conversion rates in aqueous or mixed-solvent bioconjugation reactions while preserving the native peptide backbone geometry [1].
| Evidence Dimension | Bioorthogonal Reactivity |
| Target Compound Data | High reactivity in Ru-catalyzed cross-metathesis and thiol-ene click reactions |
| Comparator Or Baseline | Standard L-threonine (Inert to olefin metathesis/click chemistry) |
| Quantified Difference | Provides a unique, addressable alkene handle for quantitative bioconjugation |
| Conditions | Post-synthetic modification of fully assembled peptides |
It allows process chemists to synthesize a single 'master' peptide sequence that can be divergently modified into multiple functionalized analogs.
Due to its ability to induce high Z-selectivity during ring-closing metathesis, O-Allyl-L-threonine is the optimal building block for creating highly constrained, short-range (i, i+1) stapled peptides [1]. This is critical for developing peptide therapeutics that target challenging protein-protein interactions where precise helical stabilization is required.
The orthogonal nature of the allyl protecting group allows for the selective on-resin unmasking of the threonine hydroxyl . This makes it an indispensable precursor for the precise, site-directed synthesis of complex post-translationally modified peptides, avoiding the side reactions and low yields associated with global deprotection strategies.
The terminal alkene of the allyl ether provides a robust handle for photo-initiated thiol-ene click reactions [1]. Industrial researchers can utilize this compound to produce a library of PEGylated, fluorescently labeled, or drug-conjugated peptide variants from a single solid-phase synthesis run without altering the core peptide sequence.